5-bromo-2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide
Description
5-bromo-2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a benzamide core
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O4/c1-22-13-5-3-9(18(20)21)7-12(13)17-14(19)10-6-8(15)2-4-11(10)16/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHIGOWEWFIMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-chlorobenzamide, followed by nitration and methoxylation reactions to introduce the nitro and methoxy groups, respectively. The final step involves the coupling of the substituted benzamide with the appropriate amine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the methoxy group.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxylated derivatives of the original compound.
Scientific Research Applications
5-bromo-2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.
5-bromo-2-chloro-N-(2-nitrophenyl)benzamide:
5-bromo-2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
The combination of bromine, chlorine, methoxy, and nitro groups in 5-bromo-2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide makes it unique compared to its analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
